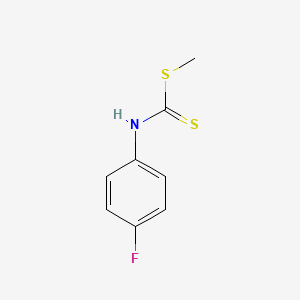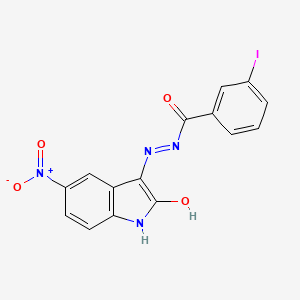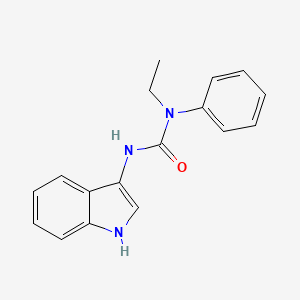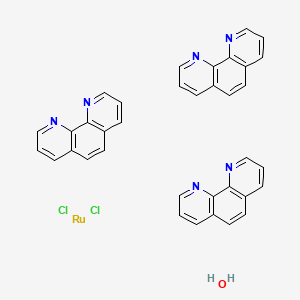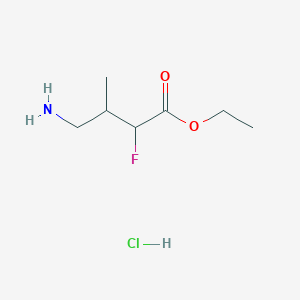![molecular formula C13H20ClNO2 B2957024 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride CAS No. 1052543-29-9](/img/structure/B2957024.png)
2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride is a chemical compound with the molecular formula C13H20ClNO2. It is known for its unique structure, which includes a phenol group substituted with dimethyl and morpholinylmethyl groups.
Aplicaciones Científicas De Investigación
2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride typically involves the reaction of 2,4-dimethylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenol group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced phenol derivatives. Substitution reactions can result in a wide range of substituted phenol compounds .
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with various enzymes and receptors, leading to biological effects. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,4-dimethylphenol: A simpler compound with similar phenol substitution but lacking the morpholinylmethyl group.
Morpholine: A related compound that contains the morpholine ring but lacks the phenol group.
2,4-dimethyl-6-[(piperidin-4-yl)methyl]phenol: A structurally similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride is unique due to the presence of both the dimethylphenol and morpholinylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
IUPAC Name |
2,4-dimethyl-6-(morpholin-4-ylmethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-7-11(2)13(15)12(8-10)9-14-3-5-16-6-4-14;/h7-8,15H,3-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSQCSOJSJTDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN2CCOCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
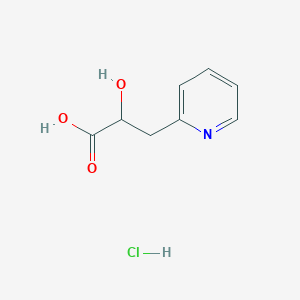
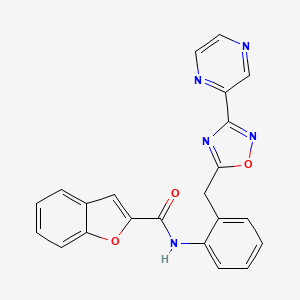
![2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide](/img/structure/B2956948.png)
![N-(4-chlorophenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2956949.png)

![N-(3-chloro-4-fluorophenyl)-N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide](/img/structure/B2956952.png)
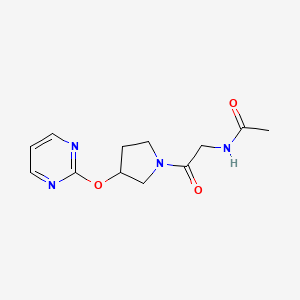
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)
